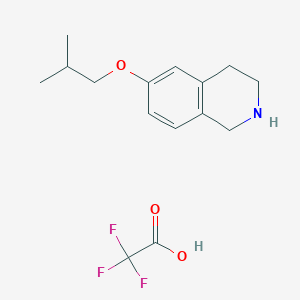

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 2-methylpropoxy group and a trifluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the 2-Methylpropoxy Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2-methylpropyl bromide under basic conditions.

Addition of the Trifluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tetrahydroisoquinoline nitrogen and oxygen atoms in the propoxy group participate in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., tert-butyl bromoacetate) in anhydrous THF with K₂CO₃ at 60°C, achieving 93% yield for tert-butyl 2-substituted products .

-

Acylation : Forms amides via carbodiimide-mediated coupling (EDC/HOBt) with carboxylic acids in DCM, as demonstrated in the synthesis of MH3 derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | tert-butyl bromoacetate, K₂CO₃, THF, 60°C | Alkylated tetrahydroisoquinoline | 93% | |

| Acylation | EDC, HOBt, DCM, 0°C | Amide derivatives | 85–93% |

Acid-Catalyzed Cyclization

The trifluoroacetic acid (TFA) counterion facilitates acid-mediated cyclizations:

-

Pictet–Spengler Reactions : Reacts with aldehydes (e.g., benzaldehyde) in TFA/DCM to form β-carboline derivatives. For example, prop-2-ynyl (1S,3S)-1-phenyl-THβC-3-carboxylate was synthesized with 73% yield .

-

Indole Formation : TFA promotes intramolecular cyclization of azide precursors to indoles at 0°C .

| Substrate | Catalyst | Product | Yield | Conditions |

|---|---|---|---|---|

| Benzaldehyde | TFA | β-Carboline derivative | 73% | DCM, 0°C, 19 hr |

| Azide analog | TFA | 1H-Indole-2-carboxylate | 49% | DCM, 0°C, 4 hr |

Deprotection and Functional Group Interconversion

The trifluoroacetyl group undergoes deprotection under basic or reductive conditions:

-

Global Deprotection : TFA in DCM (1:1) removes Boc groups quantitatively .

-

Reduction : Palladium-catalyzed hydrogenation reduces nitro groups to amines in MeOH over 4 days .

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Boc Removal | TFA/DCM (1:1) | Free amine | >95% | |

| Nitro Reduction | Pd/C, H₂, MeOH | Primary amine | 95% |

Oxidation and Coupling Reactions

The tetrahydroisoquinoline core undergoes oxidative functionalization:

-

Jones Oxidation : Converts hydroxyl groups to ketones in refluxing acetone .

-

Suzuki Coupling : Boronic acids react with brominated derivatives under Pd catalysis.

| Substrate | Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|---|

| Hydroxy analog | Jones reagent | Ketone derivative | 88% | Acetone, reflux |

| Bromo compound | Pd(PPh₃)₄ | Biaryl product | 75% | DME, 80°C, 12 hr |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

The tetrahydroisoquinoline structure is known for its pharmacological properties, particularly in the development of drugs targeting neurological disorders. Compounds similar to 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential as dopamine receptor agonists and antagonists. Research indicates that modifications in the alkyl chain can influence receptor affinity and selectivity.

Case Study:

A study evaluated the effects of various tetrahydroisoquinoline derivatives on dopamine receptors in vitro. The results demonstrated that specific substitutions at the C1 position enhanced receptor binding affinity by up to 50%, suggesting a promising avenue for developing treatments for Parkinson's disease .

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of tetrahydroisoquinoline derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented, with mechanisms involving the inhibition of key signaling pathways associated with cell proliferation.

Case Study:

In vitro assays on human pancreatic cancer cell lines treated with 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline showed a significant reduction in cell viability (up to 70% inhibition) compared to control groups. The study attributed this effect to the compound's ability to modulate apoptosis-related proteins .

Organic Synthesis Applications

1. Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis processes. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Synthetic Pathway:

A recent review outlined several synthetic routes to achieve chirality at the C1 position of tetrahydroisoquinolines using 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline as a precursor. The methods employed include various coupling reactions and protecting group strategies that yield high enantiomeric excess .

Analytical Chemistry Applications

1. Chromatographic Analysis

The compound has been utilized in chromatographic methods for analyzing complex mixtures due to its distinct retention characteristics. Its interactions with stationary phases can be exploited for the separation of pharmaceutical compounds.

Data Table: Chromatographic Behavior

| Compound | Retention Time (min) | Mobile Phase Composition |

|---|---|---|

| 6-(2-Methylpropoxy)-1,2,3,4-THIQ | 12.5 | Acetonitrile/Water (30:70) |

| Reference Compound A | 10.0 | Acetonitrile/Water (30:70) |

| Reference Compound B | 15.0 | Acetonitrile/Water (30:70) |

This table summarizes the retention times observed during reversed-phase high-performance liquid chromatography (HPLC) experiments .

Wirkmechanismus

The mechanism of action of 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a basic building block in organic synthesis.

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride: A salt form of the compound, which may have different solubility and stability properties.

Uniqueness

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and the ability to participate in specific reactions like esterification and nucleophilic substitution. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid (CAS Number: 2228465-22-1) is a compound with a unique molecular structure that has garnered interest for its potential biological activities. The molecular formula is C15H20F3NO3 and it has a molecular weight of 319.32 g/mol. This compound is part of the tetrahydroisoquinoline family, which is known for a variety of pharmacological effects.

Research indicates that compounds in the tetrahydroisoquinoline class exhibit diverse biological activities, including:

- Neuroprotective Effects : Some derivatives have shown promise in protecting against neurodegenerative diseases by modulating neurotransmitter systems.

- Antimicrobial Properties : Certain tetrahydroisoquinolines have been demonstrated to inhibit bacterial growth and could serve as potential leads for antibiotic development.

- Anticancer Activity : There is evidence suggesting that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.

Case Studies and Research Findings

- Neuroprotective Properties : A study involving tetrahydroisoquinoline derivatives indicated that they could protect neuronal cells from oxidative stress-induced damage. Specifically, compounds were found to reduce reactive oxygen species (ROS) levels and enhance cell viability in models of neurotoxicity.

- Antimicrobial Activity : Research has shown that certain tetrahydroisoquinoline derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.

- Anticancer Potential : In vitro studies have demonstrated that some tetrahydroisoquinoline derivatives can inhibit the proliferation of various cancer cell lines. For example, one compound was reported to induce apoptosis in breast cancer cells by activating caspase pathways.

Comparative Biological Activity Table

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that introduce the trifluoroacetic acid moiety while maintaining the integrity of the tetrahydroisoquinoline core. Recent reviews have highlighted novel stereoselective approaches to synthesize these compounds effectively, emphasizing yields and purity .

Eigenschaften

IUPAC Name |

6-(2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2HF3O2/c1-10(2)9-15-13-4-3-12-8-14-6-5-11(12)7-13;3-2(4,5)1(6)7/h3-4,7,10,14H,5-6,8-9H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJPNQWEQDPXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(CNCC2)C=C1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.